OB-24 free base

描述

属性

CAS 编号 |

940061-39-2 |

|---|---|

分子式 |

C15H17BrN2O2 |

分子量 |

337.21 g/mol |

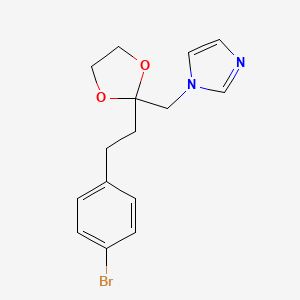

IUPAC 名称 |

1-[[2-[2-(4-bromophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]imidazole |

InChI |

InChI=1S/C15H17BrN2O2/c16-14-3-1-13(2-4-14)5-6-15(19-9-10-20-15)11-18-8-7-17-12-18/h1-4,7-8,12H,5-6,9-11H2 |

InChI 键 |

AKRPSFVFWQTUDK-UHFFFAOYSA-N |

规范 SMILES |

C1COC(O1)(CCC2=CC=C(C=C2)Br)CN3C=CN=C3 |

产品来源 |

United States |

Foundational & Exploratory

Unveiling the Core Mechanism of OB-24 Free Base: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of OB-24 free base, a potent and selective inhibitor of heme oxygenase-1 (HO-1). This document is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics, particularly for advanced prostate cancer.

Executive Summary

OB-24 is a small molecule inhibitor that demonstrates high selectivity for heme oxygenase-1 (HO-1) over its isoform, HO-2. By inhibiting HO-1, OB-24 disrupts cellular redox balance, leading to a reduction in protein carbonylation and reactive oxygen species (ROS). This activity translates to significant anti-proliferative effects in cancer cells and the inhibition of tumor growth and metastasis in preclinical models of hormone-refractory prostate cancer. Notably, OB-24 exhibits a powerful synergistic effect when used in combination with the chemotherapeutic agent Taxol.

Core Mechanism of Action: Selective HO-1 Inhibition

The primary mechanism of action of OB-24 is its potent and selective inhibition of the inducible heme oxygenase-1 (HO-1) enzyme. HO-1 is a critical component of the cellular stress response, catalyzing the degradation of heme into biliverdin, free iron, and carbon monoxide. In many cancers, including advanced prostate cancer, HO-1 is overexpressed and contributes to a pro-tumorigenic environment by mitigating oxidative stress.

OB-24's selective inhibition of HO-1 disrupts this protective mechanism, leading to an accumulation of intracellular ROS and increased protein carbonylation, ultimately inducing anti-tumor effects.[1] The selectivity of OB-24 for HO-1 over the constitutively expressed HO-2 isoform is a key characteristic, minimizing potential off-target effects.

Quantitative Efficacy and Selectivity

The inhibitory activity and cellular effects of OB-24 have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Parameter | Value | Assay System | Reference |

| IC50 (HO-1) | 1.9 µM | Rat Spleen Microsomes | [2] |

| IC50 (HO-2) | >100 µM | Rat Brain Microsomes | [2] |

| Cell Line | OB-24 Concentration | Effect | Reference |

| PC3M | 10 µM (24-48h) | ~20% growth inhibition | [2] |

| PC3M | 10 µM (24-48h) | 62% HO-1 inhibition | [2] |

| PC3M | 10 µM (96h) | ~86% protein carbonylation inhibition | [2] |

| PC3M | 10 µM (96h) | 25% intracellular ROS inhibition | [2] |

| C6 Glioma (HO-1 overexpressing) | 6.5 µM | ~10% reduction in cell proliferation | [2] |

| C6 Glioma (HO-1 overexpressing) | 6.5 µM | 59% reduction in HO-1 activity | [2] |

| C6 Glioma (HO-1 overexpressing) | 6.5 µM | 40% reduction in protein carbonylation | [2] |

| C6 Glioma (HO-1 overexpressing) | 6.5 µM | 43% reduction in intracellular ROS | [2] |

| Animal Model | OB-24 Dosage | Effect | Reference |

| PC3M Scid male mice | 10-60 mg/kg (i.p.) | Dose-dependent inhibition of tumor growth | [2] |

| PC3M Scid male mice | 30 mg/kg (i.v.) | ~50% reduction in tumor growth and metastasis | [2] |

| PC3M Scid male mice | 30 mg/kg (i.v.) + Taxol (10 mg/kg) | >90% inhibition of tumor growth | [2] |

Downstream Signaling Pathways

Inhibition of HO-1 by OB-24 has been shown to impact downstream signaling pathways involved in cell proliferation and survival. Specifically, treatment with OB-24 in prostate cancer cells leads to a reduction in the activation of the Mitogen-Activated Protein Kinase (MAPK) pathways, ERK and p38.[2] However, no significant inhibition of JNK or AKT phosphorylation has been observed.[2]

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the foundational studies of OB-24. For complete details, please refer to the cited primary literature.

Heme Oxygenase Activity Assay

The inhibitory effect of OB-24 on HO-1 and HO-2 activity is determined by measuring the formation of bilirubin (B190676). The assay is typically performed using microsomal fractions from rat spleen (for HO-1) and rat brain (for HO-2) as the enzyme source. The reaction mixture includes hemin (B1673052) as the substrate, and the reaction is initiated by the addition of NADPH. The formation of bilirubin is monitored spectrophotometrically.

References

OB-24 Free Base: A Technical Guide to a Potent and Selective Heme Oxygenase-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

OB-24 is a novel, potent, and selective small-molecule inhibitor of heme oxygenase-1 (HO-1), an enzyme implicated in the progression of various cancers, including advanced prostate cancer. This document provides a comprehensive technical overview of OB-24 free base, summarizing its chemical properties, mechanism of action, and preclinical anti-tumor activity. Detailed experimental methodologies for key assays are provided, and relevant signaling pathways are visualized to facilitate a deeper understanding of its biological effects.

Chemical Properties and Synthesis

OB-24 is a substituted imidazole (B134444) derivative with the chemical formula C₁₅H₁₇BrN₂O₂ and a molecular weight of 337.21 g/mol .

| Property | Value | Reference |

| IUPAC Name | 1-[[2-[2-(4-bromophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]imidazole | |

| CAS Number | 940061-39-2 | |

| Molecular Formula | C₁₅H₁₇BrN₂O₂ | |

| Molecular Weight | 337.21 g/mol |

Synthesis

While a detailed, step-by-step synthesis protocol for OB-24 is not publicly available, it is described as a substituted imidazole synthesized from the imidazole class.[1] The synthesis of substituted imidazoles can be achieved through various methods, often involving a multi-component reaction. A general approach may involve the reaction of an appropriate aldehyde, an amine, and a 1,2-dicarbonyl compound, catalyzed by an acid or a transition metal. For the specific synthesis of OB-24, a plausible route would involve the reaction of a precursor containing the 2-(4-bromophenyl)ethyl)-1,3-dioxolane moiety with an imidazolyl methylating agent.

Mechanism of Action

OB-24 functions as a selective inhibitor of heme oxygenase-1 (HO-1).[2][3] HO-1 is a stress-inducible enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide. In cancer cells, elevated HO-1 activity is associated with resistance to therapy, increased proliferation, and metastasis.[4]

By inhibiting HO-1, OB-24 disrupts these pro-tumorigenic functions. This inhibition leads to a reduction in protein carbonylation and a decrease in intracellular reactive oxygen species (ROS), ultimately impacting cancer cell survival and proliferation.[5]

Signaling Pathway

OB-24's inhibition of HO-1 has been shown to affect downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway. Specifically, treatment with OB-24 has been observed to reduce the activation of ERK and p38 kinases in prostate cancer cells.[2]

References

- 1. Video: Intra-Cardiac Injection of Human Prostate Cancer Cells to Create a Bone Metastasis Xenograft Mouse Model [jove.com]

- 2. A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

OB-24 Free Base (CAS: 940061-39-2): A Technical Guide to a Novel Heme Oxygenase-1 Inhibitor for Advanced Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

OB-24 is a potent and selective small-molecule inhibitor of heme oxygenase-1 (HO-1), an enzyme implicated in the progression and therapeutic resistance of advanced prostate cancer. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and preclinical evaluation of OB-24 free base. Detailed experimental protocols, quantitative data from key studies, and elucidated signaling pathways are presented to support further research and development of this promising therapeutic agent.

Introduction

Heme oxygenase-1 (HO-1), a critical enzyme in heme catabolism, is a key regulator of cellular stress responses. In the context of oncology, particularly in advanced prostate cancer, elevated HO-1 expression has been correlated with tumor progression, metastasis, and resistance to conventional therapies.[1] HO-1's cytoprotective functions, which are beneficial in normal tissues, can be co-opted by cancer cells to mitigate oxidative stress and promote survival.[1] This has positioned HO-1 as a compelling therapeutic target for advanced prostate cancer. OB-24 has emerged as a selective inhibitor of HO-1, demonstrating significant anti-tumor and anti-metastatic properties in preclinical models of hormone-refractory prostate cancer.[1]

Chemical and Physical Properties

This compound is an imidazole-based compound. A summary of its key properties is provided in Table 1.

| Property | Value |

| CAS Number | 940061-39-2 |

| Molecular Formula | C₁₅H₁₇BrN₂O₂ |

| Molecular Weight | 337.21 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and ethanol |

Biological Activity and Mechanism of Action

OB-24 is a highly selective inhibitor of HO-1, with a significantly lower affinity for the constitutively expressed isoform, HO-2. This selectivity is crucial for minimizing off-target effects. The inhibitory activity of OB-24 against HO-1 and HO-2 is summarized in Table 2.

| Enzyme | IC₅₀ |

| HO-1 (rat spleen microsomes) | 1.9 µM |

| HO-2 (rat brain microsomes) | >100 µM |

The primary mechanism of action of OB-24 is the direct inhibition of HO-1 enzymatic activity. This leads to a reduction in the production of the antioxidant biliverdin (B22007) and the signaling molecule carbon monoxide (CO), resulting in increased intracellular reactive oxygen species (ROS) and protein carbonylation in prostate cancer cells.[1] This disruption of redox homeostasis contributes to the anti-proliferative and pro-apoptotic effects of OB-24.

Signaling Pathways

Inhibition of HO-1 by OB-24 has been shown to impact downstream signaling pathways that are critical for prostate cancer cell proliferation and survival. Specifically, OB-24 treatment leads to the reduced activation of the Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) and p38 MAPK.[1]

Preclinical Efficacy

The anti-cancer effects of OB-24 have been demonstrated in both in vitro and in vivo models of hormone-refractory prostate cancer.

In Vitro Studies

OB-24 has been shown to inhibit the proliferation of various prostate cancer cell lines in a dose-dependent manner. A summary of the anti-proliferative effects of OB-24 on PC3M cells is presented in Table 3.

| OB-24 Concentration | Cell Proliferation Inhibition (%) |

| 5.5 µM | ~20% |

| >5.5 µM | 20-60% |

In Vivo Studies

In an orthotopic mouse model of prostate cancer using PC3M cells, OB-24 demonstrated significant inhibition of tumor growth and metastasis. The in vivo efficacy of OB-24 is summarized in Table 4.

| Treatment Group | Tumor Growth Inhibition (%) | Reduction in Lymph Node Metastasis | Reduction in Lung Metastasis |

| OB-24 (30 mg/kg) | ~50% | Significant | Significant |

Synergy with Taxol

A potent synergistic anti-tumor effect was observed when OB-24 was used in combination with Taxol (paclitaxel), a standard chemotherapeutic agent for prostate cancer.[1] The exact mechanism of this synergy is under investigation but is thought to involve the sensitization of cancer cells to Taxol-induced apoptosis following the inhibition of HO-1's cytoprotective effects by OB-24.

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of OB-24.

Heme Oxygenase-1 (HO-1) Activity Assay

This assay measures the enzymatic activity of HO-1 by quantifying the production of bilirubin.

Materials:

-

Rat spleen microsomes (source of HO-1)

-

Hemin (substrate)

-

NADPH

-

Biliverdin reductase (from rat liver cytosol)

-

Potassium phosphate (B84403) buffer (pH 7.4)

Procedure:

-

Prepare a reaction mixture containing rat spleen microsomes, hemin, and biliverdin reductase in potassium phosphate buffer.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding NADPH.

-

Incubate for 15 minutes at 37°C in the dark.

-

Stop the reaction by adding ice-cold chloroform and vortex vigorously.

-

Centrifuge to separate the phases.

-

Measure the absorbance of the chloroform layer at 464 nm and 530 nm.

-

Calculate the amount of bilirubin formed using the extinction coefficient (40 mM⁻¹cm⁻¹).

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess cell viability and proliferation.

Materials:

-

Prostate cancer cells (e.g., PC3M)

-

96-well plates

-

Complete culture medium

-

OB-24 (various concentrations)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

Procedure:

-

Seed prostate cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of OB-24 and a vehicle control.

-

Incubate for the desired time period (e.g., 48-96 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

In Vivo Orthotopic Prostate Cancer Model

This model is used to evaluate the anti-tumor and anti-metastatic efficacy of OB-24 in a clinically relevant setting.

Materials:

-

Male SCID or nude mice

-

PC3M human prostate cancer cells

-

Matrigel

-

Surgical instruments

-

Anesthetics

-

OB-24 formulation for injection (e.g., in a solution of DMSO, Cremophor EL, and saline)

Procedure:

-

Anesthetize the mice.

-

Make a small abdominal incision to expose the prostate gland.

-

Inject a suspension of PC3M cells mixed with Matrigel into the anterior prostate lobe.

-

Suture the incision.

-

Allow tumors to establish and grow to a palpable size.

-

Randomize mice into treatment and control groups.

-

Administer OB-24 (e.g., via intraperitoneal injection) according to the desired dosing schedule.

-

Monitor tumor growth over time using calipers or imaging modalities.

-

At the end of the study, sacrifice the mice and harvest the primary tumors, lymph nodes, and lungs.

-

Weigh the primary tumors and quantify the number and size of metastatic lesions in the lymph nodes and lungs.

References

OB-24: A Technical Guide to a Selective Heme Oxygenase-1 Inhibitor for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heme oxygenase-1 (HO-1) is an inducible stress-response protein that catalyzes the degradation of heme into biliverdin (B22007), free iron, and carbon monoxide.[1] In many cancers, including prostate cancer, melanoma, and ovarian carcinoma, HO-1 is overexpressed and has been linked to tumor growth, metastasis, and resistance to therapy.[1][2] This has positioned HO-1 as a promising therapeutic target in oncology.[2][3] OB-24 is a potent and selective small-molecule inhibitor of HO-1, developed for the investigation of HO-1's role in cancer biology and as a potential therapeutic agent.[3][4] This technical guide provides a comprehensive overview of OB-24, including its chemical properties, mechanism of action, in vitro and in vivo data, and detailed experimental protocols.

Chemical and Physical Properties

OB-24 is an imidazole-based compound. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | 1-[[2-[2-(4-Bromophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1H-imidazole hydrochloride |

| Molecular Formula | C₁₅H₁₇BrN₂O₂・HCl |

| Molecular Weight | 373.67 g/mol |

| CAS Number | 939825-12-4 |

| Purity | ≥98% |

| Solubility | Soluble to 100 mM in water and DMSO |

| Storage | Desiccate at room temperature |

Data Presentation

In Vitro Efficacy

OB-24 demonstrates selective and potent inhibition of HO-1 activity. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Enzyme Inhibition

| Target | IC₅₀ | Source |

| HO-1 | 1.9 μM | Rat Spleen Microsomes[4] |

| HO-2 | >100 μM | Rat Brain Microsomes[4] |

Table 2: Cellular Activity in PC3M Human Prostate Cancer Cells

| Concentration | Duration | Effect | Inhibition/Reduction (%) |

| 10 μM | 24-48 h | Growth Inhibition | ~20%[4] |

| 10 μM | 24-48 h | HO-1 Inhibition | 62%[4] |

| 10 μM | 96 h | Protein Carbonylation Inhibition | ~86%[4] |

| 10 μM | 96 h | Intracellular ROS Inhibition | 25%[4] |

Table 3: Cellular Activity in Rat Glioma C6 Cells (HO-1 Overexpressing)

| Concentration | Effect | Reduction (%) |

| 6.5 μM | Cell Proliferation | ~10%[4] |

| 6.5 μM | HO-1 Activity | 59%[4] |

| 6.5 μM | Protein Carbonylation | 40%[4] |

| 6.5 μM | Intracellular ROS | 43%[4] |

In Vivo Efficacy

Preclinical studies in a PC3M human prostate cancer xenograft mouse model have demonstrated the anti-tumor and anti-metastatic properties of OB-24.

Table 4: In Vivo Anti-Tumor Activity in PC3M Xenograft Model (SCID mice)

| Dose | Route | Schedule | Outcome |

| 10-60 mg/kg | i.p. | Days 1, 3, 5 per cycle (4 cycles) | Dose-dependent tumor growth inhibition[4][5] |

| 30 mg/kg | i.v. | Days 1, 3, 5 per cycle (4 cycles) | ~50% tumor growth reduction; reduced lymph node and lung metastases[4][5] |

Mechanism of Action

OB-24 selectively inhibits the enzymatic activity of HO-1.[4] This inhibition leads to a decrease in the production of biliverdin and carbon monoxide, which are known to have cytoprotective and anti-apoptotic effects in cancer cells.[1] The suppression of HO-1 activity by OB-24 results in increased oxidative stress, as evidenced by reduced protein carbonylation and intracellular reactive oxygen species (ROS) levels.[3][4] Furthermore, OB-24 has been shown to reduce the activation of the MAPK ERK and p38 kinase signaling pathways, which are crucial for cancer cell proliferation and survival.[4][6]

Caption: Mechanism of action of OB-24.

Experimental Protocols

Heme Oxygenase-1 (HO-1) Inhibition Assay

This protocol is for determining the in vitro inhibitory activity of OB-24 on HO-1. The assay measures the amount of bilirubin (B190676) produced from the enzymatic degradation of heme.

Materials:

-

Rat spleen microsomes (as a source of HO-1)

-

Rat liver cytosol (as a source of biliverdin reductase)

-

Hemin (B1673052) (substrate)

-

NADPH

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

OB-24 (or other test inhibitors)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing rat spleen microsomes, rat liver cytosol, and hemin in potassium phosphate buffer.

-

Add OB-24 at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the mixture at 37°C for a specified time.

-

Initiate the reaction by adding NADPH.

-

Incubate the reaction at 37°C for 30-60 minutes in the dark.

-

Stop the reaction by adding an equal volume of chloroform and vortexing vigorously.

-

Centrifuge to separate the phases.

-

Carefully collect the lower chloroform phase containing the extracted bilirubin.

-

Measure the absorbance of the bilirubin at 464 nm using a spectrophotometer.

-

Calculate the concentration of bilirubin formed and determine the IC₅₀ value for OB-24.

Caption: Workflow for HO-1 Inhibition Assay.

MTT Cell Viability Assay

This protocol is used to assess the effect of OB-24 on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., PC3M)

-

Complete cell culture medium

-

96-well microtiter plates

-

OB-24

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of OB-24. Include a vehicle control.

-

Incubate the plate for the desired period (e.g., 24, 48, 72, or 96 hours) at 37°C in a humidified CO₂ incubator.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

In Vivo Prostate Cancer Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of OB-24 in a subcutaneous prostate cancer mouse model.

Materials and Animals:

-

Male immunodeficient mice (e.g., SCID or nude mice)

-

PC3M human prostate cancer cells

-

Matrigel (optional)

-

OB-24

-

Vehicle for in vivo administration (e.g., DMSO, PEG300, Tween-80, saline)[5]

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of PC3M cells (typically 1-5 x 10⁶ cells in sterile PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor development. Once tumors are palpable and have reached a certain size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration:

-

Intraperitoneal (i.p.) Administration: Administer OB-24 at doses ranging from 10 to 60 mg/kg on a schedule of days 1, 3, and 5 of each treatment cycle. Typically, 4 cycles are performed.[4][5]

-

Intravenous (i.v.) Administration: Administer OB-24 at doses such as 30 mg/kg on a similar schedule as the i.p. route.[4][5]

-

The control group receives the vehicle solution following the same schedule.

-

-

Efficacy Evaluation:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., using the formula: (Length x Width²)/2).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry for HO-1 expression). For metastasis studies, collect and examine lymph nodes and lungs for the presence of metastatic nodules.[3][4]

Caption: In Vivo Xenograft Study Workflow.

Conclusion

OB-24 is a valuable research tool for elucidating the role of HO-1 in cancer and other diseases. Its selectivity for HO-1 over HO-2 allows for targeted investigation of the inducible isoform's functions. The provided in vitro and in vivo data demonstrate its potential as an anti-cancer agent, particularly in prostate cancer. The detailed protocols in this guide are intended to facilitate the design and execution of experiments utilizing OB-24, thereby advancing our understanding of HO-1 biology and its therapeutic targeting.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A novel experimental heme oxygenase-1-targeted therapy for hormone-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

Unveiling OB-24 Free Base: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

OB-24 is a potent and selective small-molecule inhibitor of heme oxygenase-1 (HO-1), an enzyme implicated in tumor progression and therapeutic resistance. This technical guide provides an in-depth overview of the discovery and a detailed, plausible synthesis of OB-24 free base. It is intended to serve as a comprehensive resource for researchers in oncology, medicinal chemistry, and drug development, offering a foundation for further investigation and application of this promising anti-cancer agent.

Discovery of OB-24: Targeting a Key Player in Cancer Biology

The discovery of OB-24 stemmed from research aimed at identifying novel therapeutic agents for advanced prostate cancer.[1] Heme oxygenase-1 (HO-1), a stress-responsive enzyme, was identified as a potential therapeutic target due to its significant upregulation in hormone-refractory prostate cancer.[1][2] The research group led by Dr. Moulay A. Alaoui-Jamali sought to develop a small-molecule inhibitor that could selectively target HO-1, thereby sensitizing cancer cells to treatment.

OB-24, a molecule belonging to the imidazole (B134444) class, emerged from these efforts as a highly selective inhibitor of HO-1 over its isoform, HO-2.[3][4] Preclinical studies demonstrated that OB-24 mimics the effects of silencing the HO-1 gene, leading to reduced cell proliferation, survival, and invasion in prostate cancer cells.[1] Furthermore, OB-24 exhibited significant antitumor and antimetastatic activity in in-vivo models and showed a powerful synergistic effect when combined with the chemotherapeutic agent, Taxol.[1][3]

Mechanism of Action

OB-24 functions as a competitive and reversible inhibitor of HO-1.[4] By selectively binding to and inhibiting the enzymatic activity of HO-1, OB-24 disrupts the cytoprotective effects of the enzyme in cancer cells. This leads to a reduction in protein carbonylation and the formation of reactive oxygen species (ROS), ultimately promoting cancer cell death.[1]

Synthesis of this compound

The chemical name for OB-24 is 1-[[2-[2-(4-Bromophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1H-imidazole. The synthesis of the free base form can be achieved through a multi-step process, likely involving the formation of a key dioxolane intermediate followed by the introduction of the imidazole moiety.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Esterification of 4-Bromophenylacetic acid

-

Reaction: 4-Bromophenylacetic acid is converted to its methyl ester.

-

Procedure: To a solution of 4-bromophenylacetic acid in methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 4-6 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield methyl 4-bromophenylacetate.

Step 2: Reduction of Methyl 4-bromophenylacetate

-

Reaction: The methyl ester is reduced to the corresponding alcohol.

-

Procedure: A solution of methyl 4-bromophenylacetate in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4) in anhydrous THF at 0°C. The mixture is then stirred at room temperature for 2-3 hours. The reaction is quenched by the sequential addition of water and 15% sodium hydroxide (B78521) solution. The resulting solid is filtered off, and the filtrate is concentrated to give 2-(4-bromophenyl)ethanol.

Step 3: Oxidation of 2-(4-Bromophenyl)ethanol

-

Reaction: The primary alcohol is oxidized to the aldehyde.

-

Procedure: To a stirred suspension of pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758), a solution of 2-(4-bromophenyl)ethanol in dichloromethane is added. The mixture is stirred at room temperature for 2-3 hours. The reaction mixture is then filtered through a pad of silica (B1680970) gel, and the filtrate is concentrated to yield 2-(4-bromophenyl)acetaldehyde.

Step 4: Ketalization of 2-(4-Bromophenyl)acetaldehyde

-

Reaction: The aldehyde is protected as a dioxolane.

-

Procedure: A mixture of 2-(4-bromophenyl)acetaldehyde, ethylene (B1197577) glycol, and a catalytic amount of p-toluenesulfonic acid in toluene (B28343) is refluxed with a Dean-Stark apparatus for 3-4 hours. The reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give 2-(2-(4-bromophenyl)ethyl)-1,3-dioxolane.

Step 5: Bromination of 2-(2-(4-Bromophenyl)ethyl)-1,3-dioxolane

-

Reaction: Bromination at the position alpha to the dioxolane ring.

-

Procedure: A mixture of 2-(2-(4-bromophenyl)ethyl)-1,3-dioxolane, N-bromosuccinimide (NBS), and a catalytic amount of azobisisobutyronitrile (AIBN) in carbon tetrachloride is refluxed under a nitrogen atmosphere for 2-3 hours. The reaction mixture is cooled and filtered. The filtrate is concentrated, and the residue is purified by column chromatography to yield 2-(bromomethyl)-2-(2-(4-bromophenyl)ethyl)-1,3-dioxolane.

Step 6: Alkylation of Imidazole

-

Reaction: The final coupling step to form this compound.

-

Procedure: To a stirred suspension of sodium hydride (NaH) in anhydrous dimethylformamide (DMF) at 0°C, a solution of imidazole in anhydrous DMF is added dropwise. The mixture is stirred at room temperature for 30 minutes. A solution of 2-(bromomethyl)-2-(2-(4-bromophenyl)ethyl)-1,3-dioxolane in anhydrous DMF is then added, and the reaction mixture is stirred at room temperature for 12-16 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.

Quantitative Data

| Parameter | Value | Source |

| Chemical Formula | C15H17BrN2O2 | PubChem |

| Molecular Weight | 337.21 g/mol | PubChem |

| CAS Number | 940061-39-2 | MedChemExpress |

| IC50 for HO-1 (rat) | 1.9 µM | Tocris Bioscience |

| IC50 for HO-2 (rat) | > 100 µM | Tocris Bioscience |

Experimental Workflows

In Vitro HO-1 Inhibition Assay

Caption: Workflow for determining the in vitro HO-1 inhibitory activity of OB-24.

In Vivo Antitumor Activity Model

Caption: General workflow for assessing the in vivo antitumor efficacy of OB-24.

Signaling Pathway

Caption: Simplified signaling pathway showing the role of HO-1 and the inhibitory action of OB-24.

Conclusion

This compound is a significant discovery in the field of targeted cancer therapy. Its high selectivity for HO-1 and potent antitumor activity, particularly in combination with existing chemotherapies, highlight its potential as a valuable clinical candidate. The synthetic route outlined in this guide, based on established organic chemistry principles, provides a clear and feasible approach for its preparation. This document serves as a foundational resource to encourage and facilitate further research into the therapeutic applications of OB-24 and the development of next-generation HO-1 inhibitors.

References

The Dual Role of Heme Oxygenase-1 in Prostate Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heme Oxygenase-1 (HO-1), an inducible stress-response enzyme, plays a complex and often contradictory role in the progression of prostate cancer (PCa). While traditionally viewed as a cytoprotective agent with anti-inflammatory and antioxidant properties, emerging evidence highlights its pro-tumorigenic functions, including promoting cell proliferation, angiogenesis, metastasis, and therapy resistance. This technical guide provides an in-depth exploration of the multifaceted role of HO-1 in prostate cancer, detailing its involvement in key signaling pathways, summarizing quantitative data from pivotal studies, and outlining experimental protocols for its investigation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals targeting HO-1 in prostate cancer.

Introduction to Heme Oxygenase-1 (HO-1)

Heme Oxygenase (HO) is the rate-limiting enzyme in the catabolism of heme, degrading it into biliverdin (B22007), free iron (Fe²⁺), and carbon monoxide (CO).[1] There are two main isoforms: the constitutively expressed HO-2 and the inducible HO-1, encoded by the HMOX1 gene. HO-1 is upregulated in response to a wide array of cellular stressors, including oxidative stress, hypoxia, inflammation, and heavy metals.[1] Its byproducts have significant biological activities: biliverdin is rapidly converted to the potent antioxidant bilirubin, CO has anti-inflammatory and anti-apoptotic effects, and the released iron can have dual roles, either promoting oxidative stress or being sequestered by ferritin.[2]

In the context of cancer, HO-1 exhibits a dual role, acting as either a tumor suppressor or a promoter, depending on the cellular context and the tumor microenvironment.[2] In prostate cancer, this duality is particularly evident, presenting both challenges and opportunities for therapeutic intervention.

The Dichotomous Role of HO-1 in Prostate Cancer

The function of HO-1 in prostate cancer is highly dependent on its subcellular localization and the specific molecular context. While cytoplasmic HO-1 is often associated with its canonical enzymatic and cytoprotective functions, nuclear translocation of a truncated form of HO-1 has been linked to non-canonical activities that can promote tumor progression.

Pro-Tumorigenic Functions

Elevated HO-1 expression is frequently observed in advanced and metastatic prostate cancer and is often correlated with poor prognosis, higher Gleason scores, and resistance to therapy.[3][4] The pro-tumorigenic effects of HO-1 are mediated through several mechanisms:

-

Promotion of Cell Proliferation and Survival: By mitigating oxidative stress and inhibiting apoptosis, HO-1 can create a permissive environment for cancer cell growth and survival.[2]

-

Angiogenesis: HO-1 can promote the formation of new blood vessels, which are essential for tumor growth and metastasis. This is partly achieved through the upregulation of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[5]

-

Metastasis and Invasion: HO-1 can enhance the migratory and invasive potential of prostate cancer cells by modulating the expression of matrix metalloproteinases (MMPs) and other factors involved in epithelial-mesenchymal transition (EMT).[6]

-

Therapy Resistance: Upregulation of HO-1 is a key mechanism by which prostate cancer cells develop resistance to various treatments, including chemotherapy (e.g., docetaxel), radiation therapy, and androgen deprivation therapy (ADT).[2][7]

-

Immunomodulation: HO-1 can suppress the anti-tumor immune response by promoting an immunosuppressive tumor microenvironment.[8]

Anti-Tumorigenic Functions

Conversely, some studies have reported anti-tumorigenic effects of HO-1 in prostate cancer, particularly in the context of its induction in normal or early-stage cancer cells. These effects are primarily attributed to its potent antioxidant and anti-inflammatory properties, which can protect against carcinogenesis and inhibit the proliferation of certain prostate cancer cell lines.[4]

Key Signaling Pathways Involving HO-1 in Prostate Cancer

HO-1 is a central node in a complex network of signaling pathways that govern prostate cancer progression. Understanding these pathways is critical for developing effective therapeutic strategies.

Hypoxia-Inducible Factor-1α (HIF-1α) Pathway

Hypoxia is a common feature of solid tumors, including prostate cancer, and is a potent inducer of HO-1 expression through the activation of the transcription factor HIF-1α.[1][6] The HIF-1α/HO-1 axis plays a crucial role in tumor adaptation to low-oxygen conditions, promoting angiogenesis, metabolic reprogramming, and metastasis.[9]

Caption: HIF-1α mediated induction of HO-1 under hypoxic conditions.

NRF2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, NRF2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including HMOX1.[10] The NRF2/HO-1 axis is a critical cytoprotective pathway that is often hijacked by cancer cells to enhance their survival and resistance to therapy.[10]

Caption: NRF2-mediated induction of HO-1 in response to oxidative stress.

STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in prostate cancer and plays a key role in cell proliferation, survival, and angiogenesis. HO-1 has been shown to interact with and modulate STAT3 signaling.[11] Specifically, HO-1 can promote the cytoplasmic retention of STAT3, thereby inhibiting its transcriptional activity and downstream signaling.[11] This interaction represents a potential anti-tumorigenic function of HO-1.

Caption: HO-1-mediated cytoplasmic retention of STAT3.

Androgen Receptor (AR) Signaling

The androgen receptor (AR) is a key driver of prostate cancer growth and progression. There is evidence of crosstalk between HO-1 and AR signaling. HO-1 induction has been shown to repress AR activation and decrease prostate-specific antigen (PSA) promoter activity and mRNA levels.[11] This inhibitory effect on AR signaling may be mediated, at least in part, through the HO-1/STAT3 axis.[11]

Caption: HO-1's inhibitory effect on androgen receptor signaling.

Quantitative Data on HO-1's Role in Prostate Cancer

The following tables summarize quantitative data from various studies investigating the effects of HO-1 modulation in prostate cancer.

Table 1: In Vitro Studies on HO-1 Modulation

| Cell Line | Intervention | Parameter Measured | Result | Reference |

| DU145 | Metformin (B114582) (10 mM) + HO-1 inhibitor (VP1347, 10 µM) | Apoptosis Rate | Significant increase in total apoptotic cells compared to metformin alone. | [11] |

| LNCaP-AI | HO-1 siRNA | Total Cellular ROS | ~25% increase compared to control siRNA. | [5] |

| PC3, LNCaP, MDA PCa2b | Hemin (70 µM, 24h) | HO-1 mRNA levels | Significant increase in all cell lines. | [7] |

| PC3 | HO-1 overexpression | MMP9 mRNA levels | Significant decrease. | [12] |

| LNCaP, DU145, C4-2B | HO-1 inhibitors (ZnPP, SnPP) + Docetaxel | Cell Viability | Significant decrease compared to either treatment alone. | [13] |

| LNCaP, DU145 | HO-1 inhibitor (ZnPP) + Docetaxel | Apoptosis | Significant increase in apoptotic cells. | [14] |

Table 2: In Vivo Studies on HO-1 Modulation

| Animal Model | Cancer Cell Line | Intervention | Parameter Measured | Result | Reference |

| Nude mice | A549 (lung carcinoma) xenograft | HO-1 overexpression | Tumor Volume | 134 ± 28.4 mm³ (HO-1) vs. 406 ± 58 mm³ (control). | [15] |

| C57BL/6 J mice | RM-1 (murine PCa) xenograft | HO-1 inhibitor (SnPP) + Docetaxel | Tumor Volume and Weight | Significant reduction compared to single treatments. | [16] |

| C57BL/6 J mice | RM-1 (murine PCa) xenograft | HO-1 inhibitor (SnPP) + Docetaxel | Cleaved Caspase-3 Expression | Significant increase. | [16] |

Table 3: HO-1 Expression in Clinical Samples

| Comparison | Parameter Measured | Result | Reference |

| Metastatic PCa vs. Primary Tumors | HO-1 mRNA expression | Significantly higher in metastatic samples. | [8][15] |

| High-grade vs. Low-grade PCa | HO-1+ Macrophage Accumulation | Almost exclusively in high-grade tumors. | [17] |

| Bone Metastases vs. Primary Tumors | HO-1+ Macrophage Abundance | More abundant in bone metastases. | [17] |

Detailed Methodologies for Key Experiments

Disclaimer: The following protocols are generalized summaries based on published literature. For detailed, step-by-step instructions, it is imperative to consult the original research articles and their supplementary materials.

Western Blotting for HO-1 Expression

This protocol describes the detection and quantification of HO-1 protein levels in prostate cancer cell lysates.

1. Sample Preparation:

- Culture prostate cancer cells (e.g., PC3, LNCaP, DU145) to 70-80% confluency.

- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Determine protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

- Load equal amounts of protein (20-40 µg) per lane on a 10-12% SDS-polyacrylamide gel.

- Perform electrophoresis to separate proteins by size.

- Transfer proteins to a PVDF membrane.

3. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

- Incubate with a primary antibody against HO-1 (e.g., rabbit anti-HO-1, diluted 1:1000 in blocking buffer) overnight at 4°C.

- Wash the membrane three times with TBST.

- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted 1:5000) for 1 hour at room temperature.

- Wash the membrane three times with TBST.

4. Detection:

- Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

- Normalize HO-1 band intensity to a loading control (e.g., β-actin or GAPDH).

Immunohistochemistry (IHC) for HO-1 in Prostate Tumor Tissues

This protocol outlines the detection and localization of HO-1 protein in paraffin-embedded prostate cancer tissue sections.

1. Tissue Preparation:

- Fix prostate tumor tissue in 10% neutral buffered formalin and embed in paraffin.

- Cut 4-5 µm sections and mount on charged slides.

2. Deparaffinization and Rehydration:

- Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

3. Antigen Retrieval:

- Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.

4. Staining:

- Block endogenous peroxidase activity with 3% hydrogen peroxide.

- Block non-specific binding with a protein block solution.

- Incubate with a primary antibody against HO-1 (e.g., mouse anti-HO-1, diluted 1:100) overnight at 4°C.

- Wash with PBS.

- Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

- Develop the signal with a DAB chromogen substrate.

- Counterstain with hematoxylin.

5. Imaging and Analysis:

- Dehydrate, clear, and mount the slides.

- Image the slides using a light microscope and quantify the staining intensity and percentage of positive cells.

Chromatin Immunoprecipitation (ChIP) Assay for HO-1 Target Genes

This protocol describes a method to identify the association of transcription factors with the promoter region of the HMOX1 gene.

1. Cross-linking and Chromatin Preparation:

- Cross-link protein-DNA complexes in prostate cancer cells with 1% formaldehyde.

- Quench the cross-linking reaction with glycine.

- Lyse the cells and sonicate the chromatin to obtain fragments of 200-1000 bp.

2. Immunoprecipitation:

- Pre-clear the chromatin with protein A/G agarose (B213101) beads.

- Incubate the chromatin with an antibody against the transcription factor of interest (e.g., NRF2, HIF-1α) or a negative control IgG overnight at 4°C.

- Add protein A/G agarose beads to precipitate the antibody-protein-DNA complexes.

3. Washing and Elution:

- Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

- Elute the complexes from the beads.

4. Reverse Cross-linking and DNA Purification:

- Reverse the cross-linking by heating at 65°C.

- Treat with RNase A and Proteinase K.

- Purify the DNA using a PCR purification kit.

5. Analysis:

- Perform quantitative PCR (qPCR) using primers specific for the promoter region of the HMOX1 gene containing the putative binding sites for the transcription factor.

HO-1 as a Therapeutic Target in Prostate Cancer

The dual role of HO-1 in prostate cancer makes it a challenging but potentially rewarding therapeutic target. Both inhibition and induction of HO-1 have been explored as therapeutic strategies.

-

HO-1 Inhibition: In advanced and therapy-resistant prostate cancer where HO-1 is overexpressed and promotes tumor progression, inhibiting its activity is a promising approach. Small molecule inhibitors of HO-1 are being developed and have shown efficacy in preclinical models, often in combination with chemotherapy or other targeted agents.[16]

-

HO-1 Induction: In the context of chemoprevention or in early-stage disease, inducing HO-1 in normal or pre-cancerous cells could leverage its cytoprotective and anti-inflammatory effects to prevent or slow down tumor development.

Conclusion

Heme Oxygenase-1 is a critical player in the complex biology of prostate cancer progression. Its dual role as both a pro- and anti-tumorigenic factor underscores the importance of a context-dependent understanding of its function. The intricate involvement of HO-1 in key signaling pathways, including those regulated by HIF-1α, NRF2, STAT3, and the androgen receptor, highlights its potential as a multifaceted therapeutic target. Further research is needed to fully elucidate the mechanisms governing the functional switch of HO-1 and to develop targeted therapies that can effectively modulate its activity for the treatment of prostate cancer. This guide provides a comprehensive overview of the current knowledge, offering a valuable resource for researchers dedicated to advancing the understanding and treatment of this disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Heme Oxygenase-1 and Prostate Cancer: Function, Regulation, and Implication in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. oncotarget.com [oncotarget.com]

- 5. mdpi.com [mdpi.com]

- 6. Androgen receptor and growth factor signaling cross-talk in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting heme degradation pathway augments prostate cancer cell sensitivity to docetaxel-induced apoptosis and attenuates migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | The Diverse Roles of Heme Oxygenase-1 in Tumor Progression [frontiersin.org]

- 9. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Nrf2/HO-1 Axis in Cancer Cell Growth and Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unveiling the Association of STAT3 and HO-1 in Prostate Cancer: Role beyond Heme Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Heme oxygenase-1 in macrophages controls prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting heme degradation pathway augments prostate cancer cell sensitivity to docetaxel-induced apoptosis and attenuates migration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Targeting heme degradation pathway augments prostate cancer cell sensitivity to docetaxel-induced apoptosis and attenuates migration [frontiersin.org]

- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 16. Synergistic effects of HO-1 inhibition and chemotherapy on tumor proliferation and immune infiltration: An in vitro and in vivo approach to enhancing prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Unveiling the association of STAT3 and HO-1 in prostate cancer: role beyond heme degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

OB-24 Free Base: A Technical Review of a Potent Heme Oxygenase-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

OB-24 free base is a novel, potent, and selective small-molecule inhibitor of heme oxygenase-1 (HO-1), an enzyme implicated in the progression of various cancers, particularly hormone-refractory prostate cancer (PCA).[1][2][3] This technical guide provides a comprehensive review of the available literature on this compound, summarizing its biological activity, mechanism of action, and preclinical data. The information is presented to support further research and development of this promising anti-cancer agent.

Chemical Properties and Synthesis

OB-24 is an imidazole-based compound.[4][5][6][7] While the detailed synthesis protocol for this compound is not publicly available in the reviewed literature, the general synthesis of similar imidazole-based HO-1 inhibitors involves the connection of a hydrophobic portion to an imidazole (B134444) moiety via a spacer.[4][6]

Physicochemical Properties:

Specific physicochemical data for this compound, such as melting point, solubility, and stability, are not extensively detailed in the available literature. For research purposes, it is recommended to procure the compound from a reputable chemical supplier who can provide a certificate of analysis with this information.

Biological Activity and Mechanism of Action

OB-24 is a highly selective inhibitor of HO-1, with a significantly lower affinity for the isoenzyme HO-2. This selectivity is crucial as HO-2 is involved in normal physiological heme homeostasis.[8] The inhibition of HO-1 by OB-24 leads to a reduction in protein carbonylation and the formation of reactive oxygen species (ROS) in advanced prostate cancer cells.[1][2]

The primary mechanism of action of OB-24 involves the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, OB-24 has been shown to reduce the activation of ERK and p38 kinases, which are key regulators of cell proliferation, survival, and differentiation.[9][10][11]

Signaling Pathway of OB-24 in Prostate Cancer Cells

The following diagram illustrates the proposed signaling pathway affected by OB-24 in prostate cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of OB-24

| Target | IC50 (µM) | Cell Line | Assay Conditions |

| Heme Oxygenase-1 (HO-1) | 1.9 | Not specified | Not specified |

| Heme Oxygenase-2 (HO-2) | >100 | Not specified | Not specified |

Table 2: In Vitro Effects of OB-24 on Prostate Cancer Cells

| Cell Line | Concentration (µM) | Duration (hours) | Effect |

| PC3M | 10 | 96 | ~25% inhibition of cell proliferation |

| PC3M | Not specified | Not specified | Reduction of protein carbonylation |

| PC3M | Not specified | Not specified | Reduction of reactive oxygen species |

Table 3: In Vivo Antitumor Activity of OB-24 in a Prostate Cancer Xenograft Model

| Mouse Model | Treatment | Dose (mg/kg) | Administration Route | Outcome |

| PC3M Xenograft | OB-24 | Not specified | Not specified | Inhibition of tumor growth |

| PC3M Xenograft | OB-24 | Not specified | Not specified | Inhibition of lymph node and lung metastases |

| PC3M Xenograft | OB-24 + Taxol | Not specified | Not specified | Potent synergistic antitumor activity |

Experimental Protocols

Detailed experimental protocols for the synthesis, physicochemical characterization, and pharmacokinetic analysis of OB-24 are not available in the public domain. The following are generalized protocols for key experiments cited in the literature, which can be adapted for studies involving OB-24.

Heme Oxygenase-1 (HO-1) Activity Assay

This protocol is based on the spectrophotometric measurement of bilirubin (B190676), the product of the HO-1 enzymatic reaction.[12][13][14][15]

Materials:

-

Microsomal protein fraction (source of HO-1)

-

Rat liver cytosol (source of biliverdin reductase) or purified biliverdin reductase

-

Hemin (B1673052) (substrate)

-

NADPH

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the microsomal protein, rat liver cytosol or biliverdin reductase, and hemin in potassium phosphate buffer.

-

Initiate the reaction by adding NADPH.

-

Incubate the reaction mixture at 37°C in the dark for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding chloroform and vortexing vigorously.

-

Centrifuge to separate the phases.

-

Measure the absorbance of the chloroform layer (containing bilirubin) at 464 nm.

-

Calculate HO-1 activity based on the amount of bilirubin produced.

Experimental Workflow for HO-1 Activity Assay:

References

- 1. Establishment of an orthotopic prostate cancer xenograft mouse model using microscope-guided orthotopic injection of LNCaP cells into the dorsal lobe of the mouse prostate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ob 24 free base — TargetMol Chemicals [targetmol.com]

- 4. mdpi.com [mdpi.com]

- 5. Evaluation of imidazole-based compounds as heme oxygenase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2025.febscongress.org [2025.febscongress.org]

- 9. MAP Kinases and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mitogen Activated Protein kinase signal transduction pathways in the prostate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of MAPK signaling pathway is essential for Id-1 induced serum independent prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Measurement of Membrane-Bound Human Heme Oxygenase-1 Activity Using a Chemically Defined Assay System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

Preclinical Profile of OB-24 Free Base: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

OB-24 is a novel, selective, and potent small-molecule inhibitor of Heme Oxygenase-1 (HO-1), an enzyme implicated in tumor progression and therapeutic resistance. This document provides a comprehensive overview of the preclinical data available for OB-24 free base. It consolidates in vitro and in vivo findings, detailing the compound's mechanism of action, anti-tumor efficacy, and available safety information. This guide is intended to serve as a technical resource for researchers and drug development professionals interested in the therapeutic potential of HO-1 inhibition in oncology.

Introduction

Heme Oxygenase-1 (HO-1) is a critical enzyme in cellular stress response, catalyzing the degradation of heme into biliverdin (B22007), free iron, and carbon monoxide.[1] In the context of cancer, elevated HO-1 expression is often associated with enhanced tumor cell survival, proliferation, angiogenesis, and resistance to chemotherapy and radiotherapy.[2] Consequently, the development of selective HO-1 inhibitors represents a promising therapeutic strategy. OB-24, a substituted imidazole (B134444) derivative, has emerged as a highly selective inhibitor of HO-1 over its isoform HO-2, demonstrating significant anti-tumor and anti-metastatic properties in preclinical models of various cancers, including prostate, melanoma, colorectal, and ovarian carcinomas.[1][3] This whitepaper synthesizes the key preclinical findings for OB-24, presenting quantitative data, experimental methodologies, and mechanistic insights.

In Vitro Studies

Enzymatic and Cellular Activity

OB-24 demonstrates potent and selective inhibition of HO-1. The in vitro inhibitory activity has been quantified, showcasing a significant therapeutic window against the constitutively expressed HO-2 isoform.

| Parameter | Value | Species/System | Reference |

| HO-1 IC50 | 1.9 µM | Rat Spleen | [4] |

| HO-2 IC50 | >100 µM | Rat Brain | [4] |

In cellular assays, OB-24 has been shown to effectively inhibit HO-1 activity and impact various cancer cell phenotypes.

| Cell Line | Concentration | Effect | Reference |

| PC3M (Prostate Cancer) | 10 µM | ~20% growth inhibition (24-48h), 62% HO-1 inhibition | [4] |

| PC3M (Prostate Cancer) | 10 µM | ~86% protein carbonylation inhibition, ~25% intracellular ROS inhibition (96h) | [4] |

| C6 (Rat Glioma) | 6.5 µM | ~10% reduction in cell proliferation, 59% reduction in HO-1 activity, 40% reduction in protein carbonylation, 43% reduction in intracellular ROS | [4] |

Experimental Protocols

A common method to determine HO-1 enzymatic activity involves measuring the formation of bilirubin (B190676), the downstream product of biliverdin reductase acting on the initial product of HO-1, biliverdin.[1]

Materials:

-

Purified recombinant HO-1 or microsomal fractions from cells/tissues

-

Hemin (B1673052) (substrate)

-

NADPH (cofactor)

-

Rat liver cytosol (as a source of biliverdin reductase) or purified biliverdin reductase

-

Reaction Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

-

OB-24 (or other test inhibitors) dissolved in DMSO

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, HO-1 enzyme source, and rat liver cytosol.

-

Add varying concentrations of OB-24 or vehicle control (DMSO) to the reaction mixture and pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding hemin and NADPH.

-

Incubate the reaction at 37°C for 30-60 minutes in the dark.

-

Stop the reaction by adding chloroform and vortexing vigorously to extract bilirubin.

-

Centrifuge to separate the phases.

-

Measure the absorbance of the chloroform layer at 464 nm.

-

Calculate the amount of bilirubin formed using its extinction coefficient (ε = 60 mM⁻¹ cm⁻¹).

-

Percentage inhibition is calculated relative to the vehicle control.

In Vivo Studies

Anti-Tumor Efficacy

OB-24 has demonstrated significant anti-tumor and anti-metastatic activity in various xenograft models.

| Animal Model | Cancer Type | Treatment | Key Findings | Reference |

| PC3M Xenograft (SCID mice) | Prostate Cancer | 10-60 mg/kg, i.p., days 1, 3, 5 per cycle (4 cycles) | Dose-dependent inhibition of tumor growth. | [4] |

| PC3M Xenograft (SCID mice) | Prostate Cancer | 10-30 mg/kg, i.v., days 1, 3, 5 per cycle (4 cycles) | ~50% tumor growth reduction at 30 mg/kg; significant reduction in lymph node and lung metastases. | [4] |

| PC3M Xenograft (SCID mice) | Prostate Cancer | OB-24 + Taxol | >90% reduction in lymph node and lung metastases (synergistic effect). | [5] |

| Various Xenografts | Melanoma (SKMEL-24), Colorectal (HCT-116), Ovarian (OVCAR-3) | Not specified | Anti-tumor activity observed. | [1] |

Experimental Protocols

The following is a generalized protocol for a subcutaneous prostate cancer xenograft study based on common practices.

Materials:

-

Male SCID (Severe Combined Immunodeficient) mice

-

PC3M human prostate cancer cells

-

Matrigel (or similar basement membrane matrix)

-

OB-24, sterile formulation for injection

-

Vehicle control

-

Calipers for tumor measurement

-

Bioluminescence imaging system (if using luciferase-tagged cells)

Procedure:

-

Cell Preparation: Culture PC3M cells under standard conditions. Harvest cells during the exponential growth phase and resuspend in a mixture of sterile PBS and Matrigel.

-

Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 1-2 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly using caliper measurements (Volume = (width)² x length / 2).

-

Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, OB-24 low dose, OB-24 high dose, combination therapy).

-

Drug Administration: Administer OB-24 via the specified route (intraperitoneal or intravenous) according to the dosing schedule (e.g., 30 mg/kg, i.v., on days 1, 3, and 5 of each week for 4 weeks).

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and collect primary tumors, lymph nodes, and lungs.

-

Metastasis Analysis: Analyze collected tissues for the presence and extent of metastases, for example, through histological examination or bioluminescence imaging of ex vivo organs.

Mechanism of Action & Signaling Pathway

OB-24 exerts its anti-tumor effects through the selective inhibition of HO-1. In prostate cancer cells, HO-1 inhibition by OB-24 has been shown to suppress the activation of key pro-survival signaling pathways, specifically the Mitogen-Activated Protein Kinase (MAPK) pathways involving ERK and p38.[6]

The proposed signaling cascade is as follows:

-

Various cellular stressors (e.g., oxidative stress, growth factors) typically lead to the activation of upstream kinases.

-

These kinases, in turn, activate the MAPK/ERK and p38 MAPK pathways.

-

Activated ERK and p38 promote cell proliferation, survival, and invasion.

-

HO-1 activity is known to support these pro-tumorigenic signaling cascades.

-

OB-24 selectively inhibits HO-1, leading to a downstream reduction in the phosphorylation (activation) of ERK and p38.

-

The suppression of these pathways ultimately results in decreased cancer cell proliferation and survival.

Pharmacokinetics and Toxicology

Detailed pharmacokinetic and toxicology data for OB-24 are not extensively available in the public domain. The available information is summarized below.

Pharmacokinetics

Specific pharmacokinetic parameters such as Cmax, Tmax, half-life, clearance, and bioavailability have not been reported in the reviewed literature. The absence of this data is a noted limitation in the comprehensive preclinical assessment of OB-24.[7]

Toxicology

General toxicology assessments indicate that OB-24 is well-tolerated in mice.

| Species | Administration Route | Dose | Observation | Reference |

| Mouse | Intraperitoneal (i.p.) & Intravenous (i.v.) | Up to 100 mg/kg | Well-tolerated, no body weight loss reported in efficacy studies. | [1][4] |

No specific LD50 or No-Observed-Adverse-Effect-Level (NOAEL) values have been published. Further detailed toxicology studies would be required for clinical development.

Conclusion

OB-24 is a promising preclinical candidate that selectively targets HO-1, a key enzyme in cancer cell survival and proliferation. In vitro studies have confirmed its potent and selective inhibitory activity. In vivo studies in various cancer models, particularly prostate cancer, have demonstrated significant anti-tumor and anti-metastatic efficacy, both as a single agent and in combination with standard chemotherapy. The mechanism of action involves the suppression of pro-survival MAPK signaling pathways. While the initial safety profile appears favorable, a significant gap exists in the public availability of detailed pharmacokinetic and toxicology data. Further investigation into these areas will be crucial for the continued development of OB-24 as a potential therapeutic agent for cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of Membrane-Bound Human Heme Oxygenase-1 Activity Using a Chemically Defined Assay System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p38 MAPK Inhibition Mitigates Hypoxia-Induced AR Signaling in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unravelling the Role of Kinases That Underpin Androgen Signalling in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of the Erk/MAPK signaling pathway is a driver for cadmium induced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of Heme Oxygenase-1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heme Oxygenase-1 (HO-1), an inducible enzyme responsible for heme catabolism, has emerged as a critical and complex therapeutic target. While its induction is often cytoprotective, aberrant and sustained HO-1 overexpression is implicated in the pathogenesis and progression of numerous diseases, including cancer, neurodegenerative disorders, and certain cardiovascular conditions. Consequently, the inhibition of HO-1 activity presents a promising therapeutic strategy. This technical guide provides an in-depth overview of the therapeutic potential of HO-1 inhibition, detailing its mechanism of action, summarizing key quantitative data on inhibitors, outlining experimental protocols for its study, and visualizing the intricate signaling pathways involved.

The Dual Role of Heme Oxygenase-1

HO-1 is a key enzyme that catalyzes the degradation of heme into equimolar amounts of carbon monoxide (CO), biliverdin (B22007), and free iron (Fe²⁺).[1] Biliverdin is subsequently converted to the potent antioxidant bilirubin (B190676) by biliverdin reductase.[2] While the products of this reaction have anti-inflammatory, anti-apoptotic, and anti-proliferative effects, the sustained upregulation of HO-1 can have detrimental consequences.[1][2]

In the context of cancer , high levels of HO-1 expression are often associated with tumor growth, metastasis, and resistance to chemotherapy and radiotherapy.[2][3] HO-1 promotes tumor survival by mitigating oxidative stress, promoting angiogenesis, and modulating the tumor microenvironment to be more immunosuppressive.[3][4] Therefore, inhibiting HO-1 can sensitize cancer cells to conventional therapies and inhibit tumor progression.[2][4]

In neurodegenerative diseases such as Alzheimer's and Parkinson's disease, chronic overexpression of HO-1 in glial cells can lead to iron accumulation, mitochondrial dysfunction, and exacerbation of oxidative stress, contributing to neuronal cell death.[5] In these cases, targeted inhibition of HO-1 may offer a neuroprotective strategy.

Conversely, in many cardiovascular diseases , the induction of HO-1 is generally considered protective.[6][7] Its products, particularly CO and bilirubin, have vasodilatory, anti-inflammatory, and anti-thrombotic effects.[7] However, the role of HO-1 can be context-dependent, and in some specific cardiovascular pathologies, its inhibition might be explored.

Quantitative Data on HO-1 Inhibitors

A variety of compounds have been developed to inhibit HO-1 activity. These can be broadly classified into metalloporphyrins and non-porphyrin-based inhibitors. The following tables summarize the inhibitory potency (IC50) of selected compounds against HO-1 and, where available, the constitutively expressed isoform HO-2, to indicate selectivity.

Table 1: Inhibitory Potency (IC50) of Metalloporphyrin-Based HO-1 Inhibitors

| Compound | Chemical Class | HO-1 IC50 (µM) | HO-2 IC50 (µM) | Reference |

| Tin Protoporphyrin IX (SnPP) | Porphyrin Analog | 0.05 - 0.5 | - | [8] |

| Zinc Protoporphyrin IX (ZnPP) | Porphyrin Analog | 0.1 - 1.0 | - | [8] |

Table 2: Inhibitory Potency (IC50) of Imidazole-Based HO-1 Inhibitors

| Compound | HO-1 IC50 (µM) | HO-2 IC50 (µM) | Reference |

| Azalanstat | ~5.0 | 28 ± 18 | [8][9] |

| Compound 1 | 0.25 | - | [8] |

| QC-15 | 4 ± 2 | >100 | [9] |

| QC-80 | - | - | [10] |

| Compound 1 (phenylethanolic azole-based) | 0.4 | 32.0 | [11] |

| Compound 3 | 28.8 | 14.4 | [11] |

Table 3: Inhibitory Potency (IC50) of Acetamide-Based HO-1 Inhibitors

| Compound | HO-1 IC50 (µM) | HO-2 IC50 (µM) | Reference |

| Compound 7l | ~1.0 | - | [8] |

| Compound 7i | 0.9 | - | [12] |

| Compound 7l | - | - | [12] |

| Compound 7m | - | - | [12] |

| Compound 7o | 1.20 | 11.19 | [12] |

| Compound 7p | 8.0 | 24.71 | [12] |

| Compound 7n | 0.95 | 45.89 | [12] |

Table 4: In Vitro Cytotoxicity of an Imidazole-Based HO-1 Inhibitor (Compound 1)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer (hormone-resistant) | 82.60 ± 0.57 | [11] |

| MCF-7 | Breast Cancer (hormone-sensitive) | 52.55 ± 3.76 | [11] |

| DU145 | Prostate Cancer | 137.60 ± 2.7 | [11] |

| PC3 | Prostate Cancer | 164.73 ± 2.8 | [11] |

| LnCap | Prostate Cancer | 158.03 ± 2.3 | [11] |

| B16 | Murine Melanoma | 37 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments essential for studying HO-1 inhibition.

Preparation of Microsomes for HO-1 Activity Assay

Objective: To isolate the microsomal fraction from tissues, which is enriched in HO-1.

Materials:

-

Tissue (e.g., mouse liver, rat spleen)

-

Homogenizing buffer: 0.25 M sucrose, 20 mM Tris-HCl (pH 7.4), 1 mM EDTA, and protease inhibitor cocktail.

-

Potter-Elvehjem homogenizer

-

Ultracentrifuge

Protocol:

-

Excise tissue and immediately place it in ice-cold homogenizing buffer.

-

Mince the tissue and homogenize using a motor-driven Potter-Elvehjem homogenizer.

-

Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.

-

Carefully collect the supernatant and ultracentrifuge at 105,000 x g for 1 hour at 4°C.[5]

-

The resulting pellet is the microsomal fraction. Resuspend the pellet in a suitable buffer (e.g., 0.1 M potassium phosphate (B84403) buffer) and store at -80°C.[5]

Spectrophotometric HO-1 Activity Assay

Objective: To measure the enzymatic activity of HO-1 by quantifying the formation of bilirubin.

Materials:

-

Microsomal protein preparation

-

Reaction mixture: 1 mM NADPH, 2 mM glucose-6-phosphate, 1 U glucose-6-phosphate dehydrogenase, 25 µM hemin, and 2 mg of rat liver cytosol (as a source of biliverdin reductase) in 100 mM potassium phosphate buffer (pH 7.4).[5]

Protocol:

-

Incubate 600 µg of microsomal protein with the reaction mixture in a final volume of 400 µL.[5]

-

Incubate the reaction tubes in the dark for 1 hour at 37°C.[5]

-

Terminate the reaction by placing the tubes on ice for 2 minutes.[5]

-

Extract the bilirubin by adding an equal volume of chloroform and vortexing vigorously.

-

Centrifuge to separate the phases and collect the lower chloroform phase.

-

Measure the absorbance of the chloroform extract at 464 nm. The amount of bilirubin is calculated using its molar extinction coefficient.

In Vitro Cell Viability Assay for HO-1 Inhibitor Screening

Objective: To assess the effect of HO-1 inhibitors on the viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

96-well plates

-

Complete culture medium

-

HO-1 inhibitor stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT)

Protocol (MTT Assay):

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the HO-1 inhibitor for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 1-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.[13]

-

Add solubilization solution to dissolve the formazan crystals.[13]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

Western Blot for HO-1 Protein Expression

Objective: To determine the levels of HO-1 protein in cells or tissues.

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody against HO-1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[14]

-

Incubate the membrane with the primary anti-HO-1 antibody overnight at 4°C.[14]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for HO-1 mRNA Expression

Objective: To quantify the levels of HO-1 mRNA in cells or tissues.

Materials:

-

RNA extraction kit

-

Reverse transcriptase

-

cDNA synthesis kit

-

qPCR instrument

-

Primers specific for HO-1 and a housekeeping gene (e.g., GAPDH)

-

SYBR Green or TaqMan probe

Protocol:

-

Extract total RNA from cells or tissues.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qPCR using HO-1 specific primers and a housekeeping gene for normalization.[15]

-

Analyze the data using the ΔΔCt method to determine the relative expression of HO-1 mRNA.

In Vivo Evaluation of HO-1 Inhibitors in a Mouse Cancer Model

Objective: To assess the anti-tumor efficacy of an HO-1 inhibitor in vivo.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line for xenograft implantation

-

HO-1 inhibitor

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Allow the tumors to reach a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the HO-1 inhibitor (e.g., by intraperitoneal injection or oral gavage) at a predetermined dose and schedule.[16] Administer the vehicle to the control group.

-

Measure tumor volume with calipers at regular intervals.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blot, qPCR).

-

Monitor the body weight of the mice throughout the study as a measure of toxicity.

Signaling Pathways and Their Visualizations

The expression of HO-1 is tightly regulated by a complex network of signaling pathways. Understanding these pathways is crucial for developing targeted therapeutic strategies.

The Nrf2-Keap1 Pathway

Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and proteasomal degradation.[9][17] Upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release of Nrf2.[9] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, including HO-1, leading to their transcription.[9][17]

References